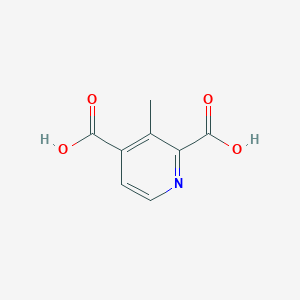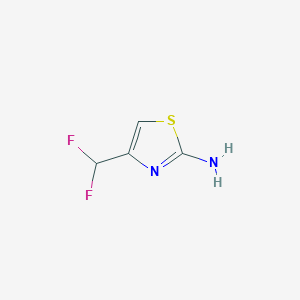
4-(二氟甲基)-2-噻唑胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group (CF₂H) in this compound imparts unique chemical and physical properties, making it of significant interest in various fields of scientific research and industrial applications .
科学研究应用
4-(Difluoromethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its presence in drug candidates.
作用机制
Target of Action
The primary target of 4-(difluoromethyl)-1,3-thiazol-2-amine is pathogenic fungi . The compound has been shown to exhibit significant inhibitory effects against these organisms . It is suggested that the compound interacts with the cell membrane of the fungi, affecting its permeability and leading to the death of the hyphae .
Mode of Action
The compound’s mode of action involves a direct interaction with its targets. It has been suggested that the compound changes the permeability of the cell membrane of the fungi, which in turn affects the growth of the hyphae, leading to their death . This interaction and the resulting changes contribute to the compound’s antifungal activity .
Biochemical Pathways
This interference disrupts essential cellular processes, leading to the death of the fungi .
Pharmacokinetics
The compound’s difluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design . These properties could potentially impact the bioavailability of the compound.
Result of Action
The primary result of the action of 4-(difluoromethyl)-1,3-thiazol-2-amine is the death of pathogenic fungi . By altering the permeability of the fungal cell membrane, the compound disrupts essential cellular processes, leading to the death of the fungi .
Action Environment
The action of 4-(difluoromethyl)-1,3-thiazol-2-amine can be influenced by environmental factors. For instance, the reaction outcomes of the compound are known to be restricted by the reaction environment . In the absence of a base, the compound effectively produces gem-difluoro-oxylated quinazolin(thi)ones as a sole product. In contrast, only monofluoro-oxylated analogues are obtained under basic conditions .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1,3-thiazol-2-amine typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of thiazole derivatives with difluoromethylating agents such as ClCF₂H. This reaction is often carried out under mild conditions using a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of 4-(difluoromethyl)-1,3-thiazol-2-amine may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 4-(Difluoromethyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
相似化合物的比较
4-(Trifluoromethyl)-1,3-thiazol-2-amine: Contains a trifluoromethyl group (CF₃) instead of a difluoromethyl group.
4-(Methyl)-1,3-thiazol-2-amine: Contains a methyl group (CH₃) instead of a difluoromethyl group.
4-(Chloromethyl)-1,3-thiazol-2-amine: Contains a chloromethyl group (CH₂Cl) instead of a difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in 4-(difluoromethyl)-1,3-thiazol-2-amine imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and the ability to form strong hydrogen bonds. These properties make it distinct from similar compounds and valuable in various applications .
属性
IUPAC Name |
4-(difluoromethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2S/c5-3(6)2-1-9-4(7)8-2/h1,3H,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXYRIXXPDVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2817434.png)
![4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B2817435.png)


![(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2817438.png)
![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine](/img/structure/B2817441.png)
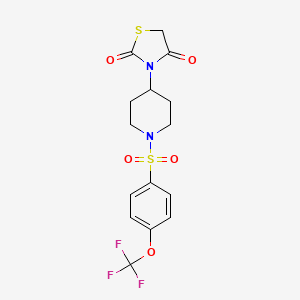
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B2817443.png)
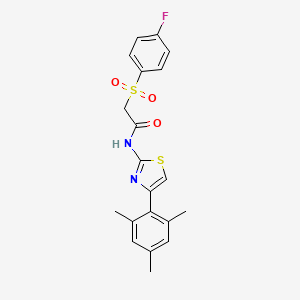
![3-[4-(pyridine-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2817445.png)
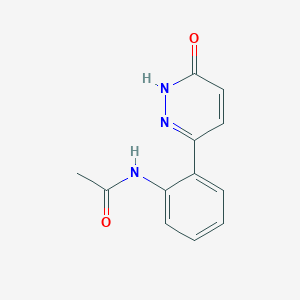
![N-[(2,6-dichlorophenyl)methoxy]-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide](/img/structure/B2817448.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)
